Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl-

Beschreibung

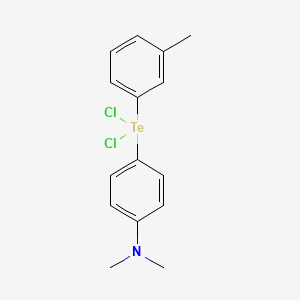

Tellur, Dichloro(p-(Dimethylamino)phenyl)-m-tolyl- ist eine Organotellurverbindung, die zur Chalkogenfamilie gehört, zu der auch Elemente wie Schwefel und Selen gehören. Diese Verbindung zeichnet sich durch das Vorhandensein von Tellur aus, das an zwei Chloratome, eine p-(Dimethylamino)phenylgruppe und eine m-Tolylgruppe gebunden ist.

Eigenschaften

CAS-Nummer |

84438-47-1 |

|---|---|

Molekularformel |

C15H17Cl2NTe |

Molekulargewicht |

409.8 g/mol |

IUPAC-Name |

4-[dichloro-(3-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C15H17Cl2NTe/c1-12-5-4-6-15(11-12)19(16,17)14-9-7-13(8-10-14)18(2)3/h4-11H,1-3H3 |

InChI-Schlüssel |

QFZQEWJGCGRPTF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)[Te](C2=CC=C(C=C2)N(C)C)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Tellur, Dichloro(p-(Dimethylamino)phenyl)-m-tolyl- beinhaltet typischerweise die Reaktion von Tellurtetrachlorid mit p-(Dimethylamino)phenyl- und m-Tolylgruppen unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern, und wird anschließend durch Reinigungsschritte zur Isolierung des gewünschten Produkts gefolgt. Industrielle Produktionsverfahren können ähnliche synthetische Wege, jedoch in größerem Maßstab, mit zusätzlichen Schritten zur Gewährleistung der Reinheit und Stabilität der Verbindung umfassen .

Analyse Chemischer Reaktionen

Tellur, Dichloro(p-(Dimethylamino)phenyl)-m-tolyl- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Tellurdioxid und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in niedrigere Oxidationsstufen von Tellur umwandeln.

Substitution: Die Chloratome in der Verbindung können unter geeigneten Bedingungen durch andere Gruppen wie Alkyl- oder Arylgruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

3.1 Synthesis of Biologically Active Compounds

Organotellurium compounds have been employed as intermediates in the synthesis of biologically active molecules. For instance, they can serve as building blocks for the development of pharmaceuticals, including g-secretase inhibitors, which are crucial in Alzheimer's disease research . The unique reactivity of tellurium allows for selective functionalization of organic substrates.

3.2 Fluorination Reactions

Tellurium compounds can also be utilized in fluorination reactions, which are essential in medicinal chemistry for introducing fluorine into organic molecules. The compound can act as a reagent that facilitates the selective fluorination of alcohols, ketones, and other functional groups . This application is particularly valuable due to the role of fluorine in enhancing the metabolic stability and bioactivity of pharmaceutical compounds.

Case Studies

4.1 Telluration Reactions

Research has demonstrated that telluration reactions using tellurium dichlorides can lead to high selectivity in substituting telluro groups into aromatic systems. For example, studies have shown that when tellurium dichloride reacts with various aromatic compounds, it selectively introduces the telluro group at specific positions on the aromatic ring, which is advantageous for synthesizing complex organic molecules .

4.2 Development of Metal Tellurides

The compound has also been investigated for its potential in producing metal tellurides through molecular precursor strategies. These metal tellurides are significant in materials science for applications such as thin films and quantum dots, which are critical in semiconductor technology . The weak P–Te bond characteristic allows for easier manipulation during synthesis.

Wirkmechanismus

The mechanism of action of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form complexes with proteins and enzymes, affecting their function and activity. It may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Tellur, Dichloro(p-(Dimethylamino)phenyl)-m-tolyl- kann mit anderen ähnlichen Organotellurverbindungen verglichen werden, wie zum Beispiel:

Tellur, Dichloro(p-(Dimethylamino)phenyl)(m-nitrophenyl)-: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer Nitrophenylgruppe anstelle einer Tolylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

Tellur, Dichloro(p-(Dimethylamino)phenyl)(m-methoxyphenyl)-: Das Vorhandensein einer Methoxygruppe kann die elektronischen Eigenschaften der Verbindung und ihre Wechselwirkungen mit anderen Molekülen beeinflussen.

Tellur, Dichloro(p-(Dimethylamino)phenyl)(m-ethylphenyl)-: Die Ethylgruppe kann die Löslichkeit der Verbindung und ihr Verhalten in verschiedenen chemischen Reaktionen beeinflussen. Die Einzigartigkeit von Tellur, Dichloro(p-(Dimethylamino)phenyl)-m-tolyl- liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und physikalische Eigenschaften verleihen .

Biologische Aktivität

Tellurium compounds, particularly organotellurium derivatives, have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. One such compound, Dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) (CAS No. 84438-47-1), exhibits potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10Cl2N2Te

- Molecular Weight : 373.62 g/mol

- Structure : The compound consists of a tellurium atom bonded to two chlorine atoms and a substituted aromatic system featuring a dimethylamino group and a tolyl group.

Synthesis

Dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) can be synthesized through various methods involving the reaction of tellurium tetrachloride with appropriate aryl groups under controlled conditions. The reaction typically involves:

- Formation of Aryltellurium Dichlorides : Utilizing tellurium tetrachloride in the presence of electron-donating aromatic compounds.

- Purification : The product is purified using recrystallization techniques to obtain high-purity samples suitable for biological testing.

Antimicrobial Activity

Studies have shown that organotellurium compounds exhibit significant antimicrobial properties. Specifically, dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) has been tested against various microbial strains:

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

These results indicate that the compound possesses a broad spectrum of antimicrobial activity, comparable to established antibiotics.

Anticancer Activity

The cytotoxic effects of dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) have been evaluated on several human tumor cell lines, including:

- A549 (lung carcinoma)

- HeLa (cervical carcinoma)

- MCF-7 (breast cancer)

In vitro studies demonstrated that the compound exhibits dose-dependent cytotoxicity, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

| MCF-7 | 40 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization, similar to the action of cisplatin but with differential selectivity towards tumor cells.

Case Studies

- Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry reported that dichloro(p-(dimethylamino)phenyl)-m-tolyl tellurium(IV) demonstrated significant cytotoxicity against A549 cells, leading to increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy : Research conducted by Smith et al. highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts with cellular components involved in mitosis, disrupting microtubule formation and leading to cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.